

Preparing LY2365109 Hydrochloride Solutions for Injection: Application Notes and Protocols

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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B10768311

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Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] By blocking the reuptake of glycine, LY2365109 increases the extracellular concentration of this amino acid, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[5][6][7] This potentiation of NMDA receptor activity is a key mechanism of action being explored for therapeutic applications in central nervous system (CNS) disorders.[8] These application notes provide detailed protocols for the preparation, sterilization, and stability testing of **LY2365109 hydrochloride** solutions intended for injection in a research and preclinical setting.

Physicochemical Properties of LY2365109 Hydrochloride

A thorough understanding of the physicochemical properties of **LY2365109 hydrochloride** is essential for developing stable and effective injectable formulations.

| Property | Value | Reference |
|--------------------------|---|-----------|
| Molecular Weight | 421.91 g/mol | [2] |
| Formula | C ₂₂ H ₂₇ NO ₅ ·HCl | [2] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 1779796-27-8 | [9] |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 50 mM in ethanol. | [2] |
| Storage (Solid) | Desiccate at room temperature. For long-term storage, -20°C for up to 3 years is recommended. | [10] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[11] [12] | |

Experimental Protocols

I. Preparation of Injectable Solutions

Several formulations can be utilized to prepare **LY2365109 hydrochloride** for injection. The choice of vehicle will depend on the desired concentration, route of administration, and toxicological considerations. Below are three validated protocols.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a concentration of up to 2.5 mg/mL.

Materials:

- **LY2365109 hydrochloride**
- Dimethyl sulfoxide (DMSO), sterile, injectable grade

- Polyethylene glycol 300 (PEG300), sterile, injectable grade
- Tween-80 (Polysorbate 80), sterile, injectable grade
- Saline (0.9% sodium chloride), sterile, injectable grade
- Sterile vials and syringes
- 0.22 μm sterile syringe filter

Procedure:

- Weigh the required amount of **LY2365109 hydrochloride** powder in a sterile vial.
- Add DMSO to the vial to constitute 10% of the final volume and vortex until the compound is completely dissolved.
- Add PEG300 to constitute 40% of the final volume and mix thoroughly.
- Add Tween-80 to constitute 5% of the final volume and mix until a clear solution is obtained.
- Add saline to reach the final desired volume (45% of the total) and mix thoroughly.
- If necessary, gently warm the solution or sonicate to aid dissolution.[\[11\]](#)
- Filter the final solution through a 0.22 μm sterile syringe filter into a sterile vial.

Protocol 2: DMSO/SBE- β -CD/Saline Formulation

This formulation utilizes a cyclodextrin to enhance solubility and is suitable for concentrations up to 2.5 mg/mL.

Materials:

- **LY2365109 hydrochloride**
- DMSO, sterile, injectable grade
- Sulfobutylether- β -cyclodextrin (SBE- β -CD), 20% solution in saline, sterile

- Saline (0.9% sodium chloride), sterile, injectable grade
- Sterile vials and syringes
- 0.22 μm sterile syringe filter

Procedure:

- Weigh the **LY2365109 hydrochloride** powder in a sterile vial.
- Add DMSO to the vial to make up 10% of the final volume and ensure complete dissolution.
- Add the 20% SBE- β -CD in saline solution to constitute 90% of the final volume.
- Mix thoroughly until a clear solution is achieved. Gentle warming or sonication can be applied if needed.[\[11\]](#)
- Sterilize the final solution by filtering through a 0.22 μm sterile syringe filter into a sterile container.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for subcutaneous or intramuscular injections and can achieve concentrations of at least 2.5 mg/mL.

Materials:

- **LY2365109 hydrochloride**
- DMSO, sterile, injectable grade
- Corn oil, sterile, injectable grade
- Sterile vials and syringes
- 0.22 μm sterile syringe filter (optional, depending on viscosity)

Procedure:

- In a sterile vial, dissolve the weighed **LY2365109 hydrochloride** in DMSO (10% of the final volume).
- Add sterile corn oil to make up the remaining 90% of the final volume.
- Mix vigorously until a clear and uniform solution is obtained.[\[11\]](#)
- Due to the viscosity of corn oil, filtration may be challenging. Aseptic preparation techniques are critical if filtration is not feasible.

II. Stability Testing of Prepared Solutions

A stability-indicating method is crucial to ensure the potency and safety of the prepared injectable solutions. A High-Performance Liquid Chromatography (HPLC) method is recommended.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of **LY2365109 hydrochloride** in the presence of its degradation products.

Materials and Instrumentation:

- HPLC system with UV detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 μ m)
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Phosphate buffer (e.g., 0.05 M, pH 7.1), HPLC grade
- Water, HPLC grade
- **LY2365109 hydrochloride** reference standard
- Prepared injectable solutions of **LY2365109 hydrochloride**
- Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Forced Degradation Study: To demonstrate the specificity of the HPLC method, forced degradation studies should be performed on the drug substance.[13][14]

- Acid Hydrolysis: Dissolve **LY2365109 hydrochloride** in 0.1 M HCl and heat at 60°C for a specified period. Neutralize with 0.1 M NaOH.
- Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Neutralize with 0.1 M HCl.
- Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
- Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm).

Chromatographic Conditions (Example):

- Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and phosphate buffer. An example starting point could be a ratio of 15:15:70 (v/v/v) of methanol:acetonitrile:phosphate buffer (pH 7.1).[15]
- Flow Rate: 0.8-1.0 mL/min
- Column Temperature: Ambient or controlled (e.g., 30°C)
- Detection Wavelength: To be determined by UV scan of **LY2365109 hydrochloride** (e.g., 210 nm).[15]
- Injection Volume: 10-20 µL

Validation Parameters (as per ICH guidelines):

- Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
- Linearity: A linear relationship between the concentration and the peak area over a defined range.

- Accuracy: The closeness of the test results to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

III. Excipient Compatibility Studies

Prior to finalizing a formulation, it is essential to assess the compatibility of **LY2365109 hydrochloride** with the chosen excipients.

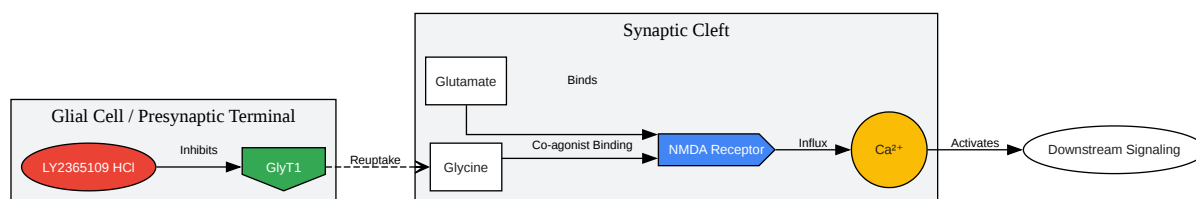
Objective: To evaluate the physical and chemical compatibility of **LY2365109 hydrochloride** with selected excipients.

Methodology:

- Prepare binary mixtures of **LY2365109 hydrochloride** with each excipient (e.g., DMSO, PEG300, Tween-80, SBE- β -CD, corn oil) in a 1:1 ratio.
- Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a defined period (e.g., 2, 4 weeks).
- At each time point, analyze the samples for:
 - Physical Changes: Appearance, color, and clarity.
 - Chemical Changes: Quantification of **LY2365109 hydrochloride** and detection of any degradation products using the validated stability-indicating HPLC method.
- Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions by observing changes in the thermal profiles of the drug and excipients.

Visualizations

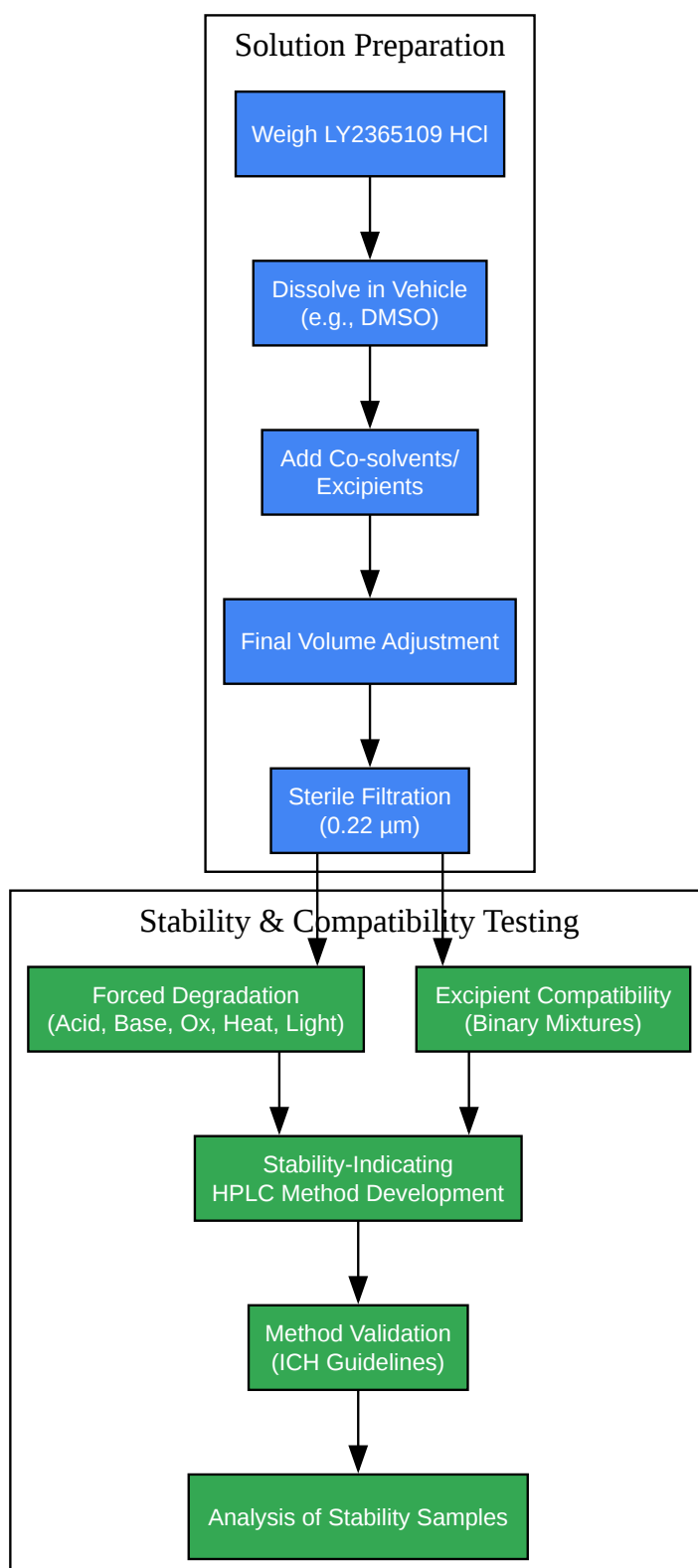
Signaling Pathway of GlyT1 Inhibition



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Caption: Mechanism of action of **LY2365109 hydrochloride**.

Experimental Workflow for Preparation and Stability Testing



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Caption: Workflow for preparing and testing injectable solutions.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the preparation and evaluation of **LY2365109 hydrochloride** solutions for injection in a research setting. Adherence to these guidelines, particularly concerning aseptic techniques and thorough stability testing, is crucial for obtaining reliable and reproducible experimental results. Researchers should always consult the batch-specific certificate of analysis for the exact molecular weight and purity of the compound. For in vivo experiments, it is recommended to prepare the solutions fresh on the day of use.

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